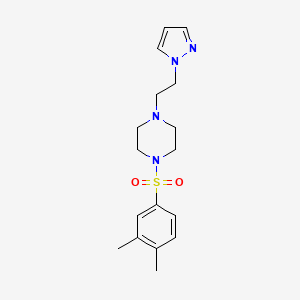
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth, fungal growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine are still being studied. However, preliminary studies have shown that the compound can inhibit the growth of cancer cells, inhibit fungal growth, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells, fungal growth, and reducing inflammation. However, one of the limitations is that the mechanism of action is not fully understood, and more research is needed to fully understand the biochemical and physiological effects of the compound.
Future Directions
There are several future directions for research on 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
3. Studies on the compound's potential side effects and toxicity.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Studies on the compound's potential applications in combination therapy with other drugs.
Conclusion:
In conclusion, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a novel compound that has potential applications in various fields of scientific research. The compound has shown promising results in inhibiting the growth of cancer cells, fungal growth, and reducing inflammation. However, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves a series of chemical reactions. The first step involves the reaction of 1H-pyrazole with 2-bromoethylamine hydrobromide to form 2-(1H-pyrazol-1-yl)ethylamine. The second step involves the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 3,4-dimethylbenzenesulfonyl chloride to form 2-(3,4-dimethylphenylsulfonyl)-1H-pyrazole. The final step involves the reaction of 2-(3,4-dimethylphenylsulfonyl)-1H-pyrazole with piperazine to form 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties and has shown potential in treating fungal infections. Additionally, the compound has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-15-4-5-17(14-16(15)2)24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLTDWUUIVSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

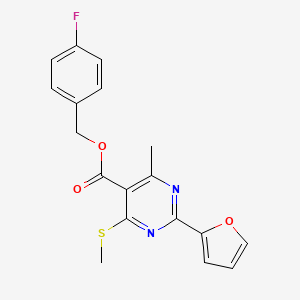
![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2574174.png)
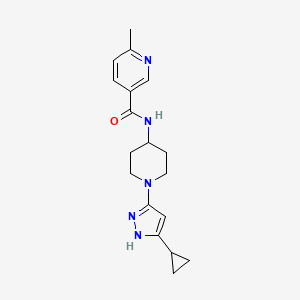
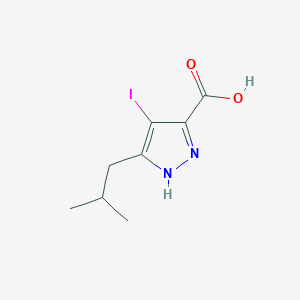

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
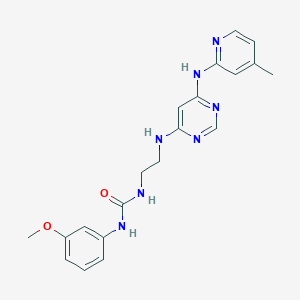


![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)
